molecular formula C20H15FN6 B214854 2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine

2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine

Cat. No. B214854
M. Wt: 358.4 g/mol
InChI Key: COTTVXJEFZOMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a pyrimidine derivative and has been shown to have a variety of interesting properties that make it useful for a range of applications. In

Mechanism of Action

The mechanism of action of 2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine is not fully understood. However, it is known to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). By inhibiting these enzymes, this compound is able to reduce inflammation and potentially induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine are varied and complex. This compound has been shown to have anti-inflammatory effects, potentially through its inhibition of COX-2 and PDE4. Additionally, it has been shown to induce apoptosis in cancer cells. However, the exact mechanisms by which this occurs are not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine is its potential as an anti-inflammatory and anticancer agent. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a potentially safe compound to use in lab experiments. However, one limitation of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are many potential future directions for the study of 2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine. One potential avenue of research is the development of more efficient synthesis methods for this compound. Additionally, further studies could be conducted to better understand the mechanisms by which this compound induces apoptosis in cancer cells. Finally, this compound could be further studied for its potential use in other applications, such as the treatment of autoimmune disorders.

Synthesis Methods

The synthesis of 2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine can be achieved through a multi-step process. The initial step involves the reaction of 3-fluorobenzaldehyde with cyclopropylamine to form 3-fluorophenylcyclopropylamine. This intermediate product is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form the desired compound.

Scientific Research Applications

2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine has been widely studied for its potential use in scientific research. This compound has been shown to have a variety of interesting properties that make it useful for a range of applications. For example, it has been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

properties

Product Name

2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine

Molecular Formula

C20H15FN6

Molecular Weight

358.4 g/mol

IUPAC Name

2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyltetrazol-5-yl)pyrimidine

InChI

InChI=1S/C20H15FN6/c21-15-6-4-5-14(11-15)18-17(12-22-19(23-18)13-9-10-13)20-24-25-26-27(20)16-7-2-1-3-8-16/h1-8,11-13H,9-10H2

InChI Key

COTTVXJEFZOMOT-UHFFFAOYSA-N

SMILES

C1CC1C2=NC=C(C(=N2)C3=CC(=CC=C3)F)C4=NN=NN4C5=CC=CC=C5

Canonical SMILES

C1CC1C2=NC=C(C(=N2)C3=CC(=CC=C3)F)C4=NN=NN4C5=CC=CC=C5

Origin of Product

United States

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